1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)-
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Overview
Description
1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, ketone, and long alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their combination under specific conditions to form the final product. Common reagents used in the synthesis include alcohols, ketones, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in controlled environments. The use of continuous flow reactors and advanced purification techniques would ensure the high yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The alkyl chains can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the ketone groups may produce secondary alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in drug design and development.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- involves its interaction with specific molecular targets. The hydroxyl and ketone groups may form hydrogen bonds with biological molecules, while the long alkyl chains may interact with hydrophobic regions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxohexadecyl)-
- 1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctyl)-
Uniqueness
The uniqueness of 1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- lies in its specific combination of functional groups and long alkyl chains. This structure allows it to participate in a wide range of chemical reactions and interact with various biological molecules, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
68959-31-9 |
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Molecular Formula |
C46H88N4O6 |
Molecular Weight |
793.2 g/mol |
IUPAC Name |
1,3-bis(2-hydroxyethyl)-6,8-di(octadecanoyl)-1,3,6,8-tetrazecane-2,7-dione |
InChI |
InChI=1S/C46H88N4O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(53)49-37-35-47(39-41-51)45(55)48(40-42-52)36-38-50(46(49)56)44(54)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h51-52H,3-42H2,1-2H3 |
InChI Key |
GWDOXPUQJKXPGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCN(C(=O)N(CCN(C1=O)C(=O)CCCCCCCCCCCCCCCCC)CCO)CCO |
Origin of Product |
United States |
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